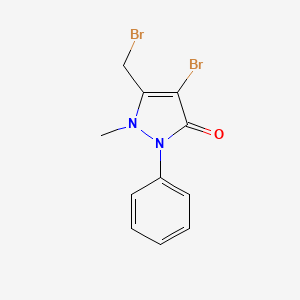

4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolone derivatives, including compounds similar to 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one, often involves the reaction of 1-phenyl-3-methyl-4-bromopyrazol-5-one with different reagents. For instance, compounds can be synthesized by reactions involving bromophenyl derivatives and specific conditions to introduce the bromomethyl group at the appropriate position on the pyrazolone ring (Zhang, Yong, Li, Jin-zhou, & Heng-Qiang, 2008). Directed lithiation methods have also been used for the regioselective introduction of substituents on the pyrazolone ring, allowing for the synthesis of vicinally disubstituted pyrazoles (G. Heinisch, W. Holzer, & S. Pock, 1990).

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives, including 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one, can be characterized by various spectroscopic techniques such as NMR, IR, and X-ray crystallography. Structural analysis of similar compounds has shown that they can exist in different tautomeric forms, with the distribution of these forms depending on the specific substituents and the solvent system used (F. Aguilar‐Parrilla et al., 1992).

Chemical Reactions and Properties

Pyrazolone derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, due to the presence of reactive bromo and methyl groups. These reactions can be exploited to synthesize a wide range of compounds with potential applications in materials science, pharmaceuticals, and organic synthesis (H. Garg & P. Singh, 1970).

Physical Properties Analysis

The physical properties of 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one, such as melting point, solubility, and crystalline structure, can be significantly influenced by its bromo and methyl substituents. X-ray crystallography studies provide insights into the crystalline structures of similar compounds, revealing how intermolecular interactions, such as hydrogen bonding, affect their physical properties (Kuppuswamy Arumugam et al., 2011).

Chemical Properties Analysis

The chemical properties of pyrazolone derivatives are largely defined by their functional groups. The bromomethyl and phenyl groups in 4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one contribute to its reactivity, enabling a range of chemical transformations. Studies on similar compounds highlight the role of these groups in determining the compound's reactivity towards nucleophiles, electrophiles, and various reagents (A. S. Burlov et al., 2020).

科学的研究の応用

Tautomerism Studies

4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one and related compounds have been examined in the context of tautomerism. The study of 3(5)-phenyl- and 5(3)-methyl-3(5)-phenylpyrazoles using multinuclear NMR spectroscopy and X-ray crystallography revealed insights into tautomeric equilibrium constants and the existence of these compounds in various forms (Aguilar‐Parrilla et al., 1992).

Structural Studies in Organic Chemistry

Research has focused on the structural reassignment of derivatives of 4-bromo-3-methyl-1-phenylpyrazol-5-one. X-ray crystal structure determination was used to clarify the structure of the major product from the reaction of this compound with ethyl cyanoacetate (Burgess & Steel, 2006).

Fluorescent Dye Synthesis

The compound has been used in the synthesis of fluorescent dyes. The study involving the condensation reaction of related dicyanopyrazines with bromo compounds led to the development of new fluorescent styryl dyes, contributing to the field of material science (Jaung et al., 1998).

Antimicrobial Activity Research

4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one derivatives have been synthesized for their potential antimicrobial properties. Compounds like 4-acetyl-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole showed inhibitory effects against pathogenic yeast and mould, suggesting their application in developing new therapeutic agents (Farag et al., 2008).

Heterocyclic Chemistry

4-Bromo-3-methyl-1-phenylpyrazol-5-ylhydrazonyl chlorides, closely related to the compound , were synthesized for further research in heterocyclic chemistry. These compounds were used to create new heterocyclic derivatives, expanding the scope of chemical synthesis (Elnagdi et al., 1980).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2N2O/c1-14-9(7-12)10(13)11(16)15(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYYOEDKPVQNSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348671 |

Source

|

| Record name | SBB061816 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one | |

CAS RN |

5767-66-8 |

Source

|

| Record name | SBB061816 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)

![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)